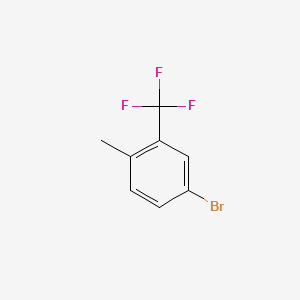

5-Bromo-2-methylbenzotrifluoride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of brominated aromatic compounds can involve regioselective bromocyclization, as seen in the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids . This process is smooth and allows for further modification of the products through palladium-catalyzed cross-coupling reactions or conversion to other heterocycles . Such synthetic strategies could potentially be applied to the synthesis of 5-Bromo-2-methylbenzotrifluoride, although the specific details would depend on the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be determined using techniques such as single-crystal X-ray diffraction . Vibrational spectroscopy methods, including FTIR and FT-Raman, along with computational methods like DFT, are used to analyze the molecular structure and vibrational wave numbers . These techniques could be used to analyze the molecular structure of 5-Bromo-2-methylbenzotrifluoride, providing insights into its geometry and electronic structure.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions. For instance, the brominated derivatives of (dibenzoylmethanato)boron difluoride exhibit changes in photophysical properties upon substitution with different halogen atoms . The reactivity of brominated compounds can also be influenced by their molecular structure, as seen in the "abnormal" bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene . These findings suggest that the reactivity of 5-Bromo-2-methylbenzotrifluoride in chemical reactions would be influenced by its molecular structure and the presence of the trifluoromethyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be quite diverse. For example, the vibrational study and molecular properties of Methyl 2-amino 5-bromobenzoate were investigated using DFT, revealing information about the molecule's dynamics, electronic properties, and NLO activity . Similarly, the crystal and molecular structure of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole was studied, including its spectroscopic properties and reactivity . These studies provide a framework for understanding the properties of 5-Bromo-2-methylbenzotrifluoride, which could be expected to have unique physical and chemical properties due to the electron-withdrawing effect of the trifluoromethyl group.

科学研究应用

Photodynamic Therapy Applications

5-Bromo-2-methylbenzotrifluoride derivatives have been investigated for their potential in photodynamic therapy, particularly in cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with 5-bromo-2-methylbenzotrifluoride derivatives. These compounds showed promising properties as photosensitizers due to their high singlet oxygen quantum yield and good fluorescence, making them suitable for Type II photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Material Science Applications

In the field of material science, 5-Bromo-2-methylbenzotrifluoride derivatives have been used in the synthesis of compounds with notable properties. For example, Ji Chang–you (2012) synthesized a new dinuclear Zn(II) complex using 5-bromo-2-hydroxyphenyl methyl ketone-4-nitrobenzoyl hydrazone. This complex exhibited enhanced fluorescence properties, indicating potential applications in material science and optical technologies (Ji Chang–you, 2012).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 5-Bromo-2-methylbenzotrifluoride have been used in the development of methods for trace element analysis. Nazari (2008) employed 5-bromo-2-pyridylazo-5-diethylaminophenol, a derivative, in a microextraction technique for cadmium determination, showcasing its utility in enhancing analytical methods (Nazari, 2008).

安全和危害

5-Bromo-2-methylbenzotrifluoride is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing its fumes, mist, spray, or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

4-bromo-1-methyl-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-5-2-3-6(9)4-7(5)8(10,11)12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFVIEYHUOUPPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379625 |

Source

|

| Record name | 4-Methyl-3-(trifluoromethyl)bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methylbenzotrifluoride | |

CAS RN |

86845-27-4 |

Source

|

| Record name | 4-Methyl-3-(trifluoromethyl)bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1272859.png)

![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)

![1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1272868.png)

![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)

![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)